[(3-Chloropyridin-2-yl)amino]acetic acid
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Overview
Description
2-[(3-chloropyridin-2-yl)amino]acetic acid is a compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a chloropyridine moiety attached to an aminoacetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloropyridin-2-yl)amino]acetic acid typically involves the reaction of 3-chloropyridin-2-amine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of 2-[(3-chloropyridin-2-yl)amino]acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloropyridin-2-yl)amino]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers such as alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.
Acylation: The amino group can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and acid anhydrides. The reactions are typically carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the by-products .
Major Products
The major products formed from these reactions include N-alkyl and N-acyl derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-[(3-chloropyridin-2-yl)amino]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a specialty product for studying protein interactions and functions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(3-chloropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(3-chloropyridin-2-yl)amino]acetic acid include:
Uniqueness
What sets 2-[(3-chloropyridin-2-yl)amino]acetic acid apart from similar compounds is its specific structure, which combines a chloropyridine moiety with an aminoacetic acid. This unique combination imparts distinct chemical and biological properties, making it particularly useful in proteomics research and medicinal chemistry .
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-[(3-chloropyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12) |
InChI Key |
MJJFCJKKPAESNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.